(2-Bromophenyl)(4-chlorophenyl)methanol
Overview
Description
(2-Bromophenyl)(4-chlorophenyl)methanol: is an organic compound characterized by the presence of a bromine atom on the second carbon of a phenyl ring and a chlorine atom on the fourth carbon of another phenyl ring, both attached to a central methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 4-chlorobenzaldehyde) to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the reaction of halogenated benzene derivatives with methanol under controlled conditions. The process may involve catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-Bromophenyl)(4-chlorophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Bromophenyl(4-chlorophenyl)carboxylic acid or ketone.
Reduction: 2-Bromophenyl(4-chlorophenyl)amine or alcohol.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
(2-Bromophenyl)(4-chlorophenyl)methanol: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
(2-Bromophenyl)(4-chlorophenyl)methanol: is compared with other similar compounds, such as 2-Bromophenyl(4-fluorophenyl)methanol and 2-Bromophenyl(4-methylphenyl)methanol . These compounds differ in the substituents on the phenyl rings, which can affect their chemical reactivity and biological activity. The presence of different halogens or functional groups can lead to variations in their properties and applications.
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Properties
IUPAC Name |
(2-bromophenyl)-(4-chlorophenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRDCSRAGROTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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